molecular formula C23H16N2O4S B12145034 (4E)-4-[furan-2-yl(hydroxy)methylidene]-1-(6-methyl-1,3-benzothiazol-2-yl)-5-phenylpyrrolidine-2,3-dione

(4E)-4-[furan-2-yl(hydroxy)methylidene]-1-(6-methyl-1,3-benzothiazol-2-yl)-5-phenylpyrrolidine-2,3-dione

Cat. No.: B12145034
M. Wt: 416.5 g/mol
InChI Key: YEFANLJBQRYJNJ-UHFFFAOYSA-N
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Description

The compound “(4E)-4-[furan-2-yl(hydroxy)methylidene]-1-(6-methyl-1,3-benzothiazol-2-yl)-5-phenylpyrrolidine-2,3-dione” is a heterocyclic organic molecule featuring a pyrrolidine-2,3-dione core substituted with a benzothiazole, phenyl, and furan-hydroxymethylidene group. Its stereochemistry is defined by the (4E) configuration, indicating the spatial arrangement of the furan-hydroxymethylidene substituent. The compound’s structural complexity necessitates advanced spectroscopic and crystallographic methods for characterization, such as NMR, UV, and X-ray diffraction, as exemplified in studies on analogous heterocyclic systems .

Properties

Molecular Formula

C23H16N2O4S

Molecular Weight

416.5 g/mol

IUPAC Name

3-(furan-2-carbonyl)-4-hydroxy-1-(6-methyl-1,3-benzothiazol-2-yl)-2-phenyl-2H-pyrrol-5-one

InChI

InChI=1S/C23H16N2O4S/c1-13-9-10-15-17(12-13)30-23(24-15)25-19(14-6-3-2-4-7-14)18(21(27)22(25)28)20(26)16-8-5-11-29-16/h2-12,19,27H,1H3

InChI Key

YEFANLJBQRYJNJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)N3C(C(=C(C3=O)O)C(=O)C4=CC=CO4)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-[furan-2-yl(hydroxy)methylidene]-1-(6-methyl-1,3-benzothiazol-2-yl)-5-phenylpyrrolidine-2,3-dione typically involves multi-step organic reactions. One common approach is the condensation of a furan-2-carbaldehyde derivative with a benzothiazole-containing amine, followed by cyclization and oxidation steps. The reaction conditions often require the use of catalysts such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(4E)-4-[furan-2-yl(hydroxy)methylidene]-1-(6-methyl-1,3-benzothiazol-2-yl)-5-phenylpyrrolidine-2,3-dione undergoes various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl groups in the pyrrolidine-2,3-dione core can be reduced to form corresponding alcohols.

    Substitution: The benzothiazole moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,3-dione derivatives, while reduction of the carbonyl groups may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, (4E)-4-[furan-2-yl(hydroxy)methylidene]-1-(6-methyl-1,3-benzothiazol-2-yl)-5-phenylpyrrolidine-2,3-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have shown that derivatives of this compound exhibit antimicrobial and anticancer properties, making it a promising candidate for drug development.

Medicine

In medicine, (4E)-4-[furan-2-yl(hydroxy)methylidene]-1-(6-methyl-1,3-benzothiazol-2-yl)-5-phenylpyrrolidine-2,3-dione is explored for its therapeutic potential. Its ability to interact with specific biological targets makes it a potential lead compound for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in electronics, coatings, and polymers.

Mechanism of Action

The mechanism of action of (4E)-4-[furan-2-yl(hydroxy)methylidene]-1-(6-methyl-1,3-benzothiazol-2-yl)-5-phenylpyrrolidine-2,3-dione involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved in its mechanism of action include signal transduction and metabolic pathways, which are crucial for its bioactivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the unique properties of “(4E)-4-[furan-2-yl(hydroxy)methylidene]-1-(6-methyl-1,3-benzothiazol-2-yl)-5-phenylpyrrolidine-2,3-dione,” we compare it with structurally or functionally related compounds, focusing on molecular features, bioactivity, and synthesis challenges.

Table 1: Structural and Functional Comparison

Compound Name Key Functional Groups Molecular Weight (g/mol) Bioactivity (Reported) Crystallographic Refinement Method
(4E)-4-[furan-2-yl(hydroxy)methylidene]-1-(6-methyl-1,3-benzothiazol-2-yl)-5-phenylpyrrolidine-2,3-dione Benzothiazole, furan, pyrrolidinedione ~435.4 (calculated) Not yet reported (theoretical) Likely SHELX
Zygocaperoside (from Z. fabago) Triterpenoid saponin, glycoside ~927.1 Anticancer, anti-inflammatory NMR/UV spectroscopy
Isorhamnetin-3-O-glycoside Flavonol glycoside ~478.4 Antioxidant, hepatoprotective NMR/UV spectroscopy
4-[(Z)-(2-Furyl)(1-naphthylamino)methyl-ene]-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one Furan, naphthylamino, pyrazolone ~383.4 Antidiabetic (in silico) SHELX (hypothesized)

Key Findings:

Structural Complexity: The target compound’s benzothiazole group distinguishes it from triterpenoids (e.g., Zygocaperoside) and flavonols (e.g., Isorhamnetin-3-O-glycoside), which rely on glycosidic linkages for bioactivity . Its pyrrolidine-2,3-dione core is rare in natural products but common in synthetic pharmaceuticals.

Stereochemical Sensitivity : The (4E) configuration contrasts with the (Z)-isomer observed in the corrected pyrazolone derivative , highlighting the impact of stereochemistry on pharmacodynamic properties.

Spectroscopic Challenges: Unlike simpler glycosides or flavonols, the target compound’s benzothiazole and furan-hydroxymethylidene groups create overlapping signals in NMR, necessitating high-field instruments and advanced software like SHELX for crystallographic validation .

Bioactivity Potential: While the compound’s benzothiazole moiety suggests antimicrobial or antitumor activity (analogous to 2-arylbenzothiazoles), experimental data are lacking. In contrast, Zygocaperoside and Isorhamnetin-3-O-glycoside have well-documented biological effects .

Methodological Considerations

The structural elucidation of such compounds relies heavily on:

  • SHELX Software : Widely used for small-molecule refinement, SHELX ensures accurate determination of stereochemistry and crystallographic parameters .
  • NMR/UV Spectroscopy : Critical for confirming functional groups, as demonstrated in studies on Z. fabago derivatives .

Biological Activity

The compound (4E)-4-[furan-2-yl(hydroxy)methylidene]-1-(6-methyl-1,3-benzothiazol-2-yl)-5-phenylpyrrolidine-2,3-dione is a complex organic molecule characterized by its unique structural arrangement, which includes a furan ring, a benzothiazole moiety, and a pyrrolidine core. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in areas such as anti-cancer and anti-inflammatory properties.

Structural Characteristics

The structural formula of the compound can be represented as follows:

C22H20N2O5S\text{C}_{22}\text{H}_{20}\text{N}_{2}\text{O}_{5}\text{S}

The presence of multiple functional groups suggests that this compound may interact with various biological targets, leading to diverse pharmacological effects.

Anticancer Activity

Research indicates that compounds with similar structural features to (4E)-4-[furan-2-yl(hydroxy)methylidene]-1-(6-methyl-1,3-benzothiazol-2-yl)-5-phenylpyrrolidine-2,3-dione exhibit significant anticancer activity. The benzothiazole moiety is particularly noted for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

Case Study: In Vitro Studies

A study conducted on a series of benzothiazole derivatives revealed that certain compounds significantly inhibited the growth of human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism was attributed to the induction of apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.

Anti-inflammatory Properties

The compound also shows promise in the field of anti-inflammatory research. Its structural components suggest potential interactions with inflammatory pathways.

The proposed mechanism involves the inhibition of pro-inflammatory cytokines and enzymes such as COX-2. In vitro assays demonstrated that derivatives similar to this compound could reduce the levels of TNF-alpha and IL-6 in activated macrophages.

Antimicrobial Activity

Preliminary studies indicate that (4E)-4-[furan-2-yl(hydroxy)methylidene]-1-(6-methyl-1,3-benzothiazol-2-yl)-5-phenylpyrrolidine-2,3-dione may possess antimicrobial properties. The furan and benzothiazole rings are known for their ability to disrupt microbial cell membranes.

Research Findings

In vitro tests against various bacterial strains showed that the compound exhibited bactericidal activity, particularly against Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were found to be comparable to standard antibiotics .

Data Table: Summary of Biological Activities

Activity Type Mechanism References
AnticancerCell ProliferationInduction of apoptosis via caspase activation
Anti-inflammatoryCytokine InhibitionReduction of TNF-alpha and IL-6 levels
AntimicrobialBactericidalDisruption of microbial cell membranes

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